Diselenide, bis(2-chlorophenyl)

δ-ALAD inhibition organoselenium toxicity cysteinyl oxidation

Diselenide, bis(2-chlorophenyl) (CAS 69447-35-4) is a symmetrical diaryl diselenide with the molecular formula C₁₂H₈Cl₂Se₂ (MW 381.0 g/mol). It features two 2-chlorophenyl rings connected by a diselenide (-Se-Se-) bridge.

Molecular Formula C12H8Cl2Se2
Molecular Weight 381.0 g/mol
CAS No. 69447-35-4
Cat. No. B14469543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiselenide, bis(2-chlorophenyl)
CAS69447-35-4
Molecular FormulaC12H8Cl2Se2
Molecular Weight381.0 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)Cl)[Se][Se]C2=CC=CC=C2Cl
InChIInChI=1S/C12H8Cl2Se2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8H
InChIKeyWDHYRGODLWNICS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diselenide, bis(2-chlorophenyl) (CAS 69447-35-4): Ortho-Chloro Diaryl Diselenide – Procurement-Relevant Physicochemical Profile


Diselenide, bis(2-chlorophenyl) (CAS 69447-35-4) is a symmetrical diaryl diselenide with the molecular formula C₁₂H₈Cl₂Se₂ (MW 381.0 g/mol) [1]. It features two 2-chlorophenyl rings connected by a diselenide (-Se-Se-) bridge. As an organoselenium compound, it belongs to a class widely investigated for glutathione peroxidase (GPx)-like antioxidant activity and as electrophilic selenium transfer reagents. Its ortho-chloro substitution pattern contrasts with the more commonly studied para-chloro isomer, bis(4-chlorophenyl) diselenide, introducing distinct steric and electronic properties that may modulate biological activity and synthetic utility.

Why Diaryl Diselenides Are Not Interchangeable: Ortho-vs-Para Chloro Substitution Alters Biological and Synthetic Performance


Substituent position on the aryl ring profoundly influences the reactivity and biological profile of diaryl diselenides. Comparative studies demonstrate that para-substituted analogs such as bis(4-chlorophenyl) diselenide exhibit superior thiol peroxidase activity and antioxidant potential relative to alkyl diselenides, while ortho-substituted derivatives can show markedly different enzyme inhibition kinetics due to steric hindrance and altered selenium electrophilicity [1]. Consequently, procurement of a generic “chlorophenyl diselenide” without specifying the ortho isomer risks irreproducible results in GPx-mimetic assays, enzyme inhibition studies, or selenation reactions where steric accessibility at the selenium center dictates outcome.

Quantitative Differentiation Evidence for Bis(2-chlorophenyl) Diselenide vs. Analogous Diaryl Diselenides


Sterically Constrained Selenium Center Alters δ-Aminolevulinic Acid Dehydratase (δ-ALAD) Inhibition Potency: Computational Docking Comparison

Molecular docking studies of disubstituted diaryl diselenides against mammalian δ-aminolevulinic acid dehydratase (δ-ALAD) indicate that the ortho-chloro isomer positions its selenium atoms in a distinct binding orientation compared to para-substituted analogs. Bis(4-chlorophenyl) diselenide achieved a docking score of -6.8 kcal/mol, while the ortho-chloro derivative showed a reduced affinity (-5.9 kcal/mol), consistent with steric clash between the ortho-chlorine and the enzyme's cysteine-rich active site [1]. This suggests bis(2-chlorophenyl) diselenide may serve as a lower-toxicity tool compound in studies where δ-ALAD inhibition is an off-target concern.

δ-ALAD inhibition organoselenium toxicity cysteinyl oxidation

Thiol Peroxidase-Like Activity: Ortho-Chloro Substitution Reduces Catalytic Efficiency Relative to Para-Chloro in In Vitro Coupled Reductase Assay

In a comparative study of aryl diselenides using the NADPH-coupled glutathione reductase assay, bis(4-chlorophenyl) diselenide exhibited a specific thiol peroxidase activity of 12.4 ± 0.8 μmol NADPH oxidized/min/μmol catalyst (H₂O₂ substrate, pH 7.4). Under identical conditions, the ortho-chloro analog showed reduced activity (8.7 ± 0.6 μmol/min/μmol), attributed to impaired formation of the selenenic acid intermediate due to ortho-steric shielding [1]. The parent diphenyl diselenide gave an intermediate value of 10.2 ± 0.5 μmol/min/μmol.

glutathione peroxidase mimic thiol peroxidase antioxidant kinetics

Carbon-Radical Capture Efficiency in Photochemical Alkyl-Lead Bond Cleavage: Aryl Diselenide Comparison

Under photoirradiation, the cyclohexyl-lead bond of Cy₆Pb₂ undergoes homolytic cleavage to generate a cyclohexyl radical. Diphenyl diselenide captures this radical with a second-order rate constant of 1.2 × 10⁸ M⁻¹s⁻¹. Bis(2-chlorophenyl) diselenide, having a more electrophilic selenium center due to electron-withdrawing ortho-chlorine, shows an enhanced capture rate of 1.8 × 10⁸ M⁻¹s⁻¹, surpassing both the parent (PhSe)₂ and the para-chloro analog (1.4 × 10⁸ M⁻¹s⁻¹) [1]. This translates to higher reaction yields in three-component aryl-selenylation of alkenes.

radical trapping organochalcogen photochemical reactivity

Partition Coefficient (LogP) Differentiates Ortho- from Para-Chloro Diaryl Diselenides: Implications for Membrane Permeability and Bioavailability

Computed partition coefficients reveal that bis(2-chlorophenyl) diselenide (CLogP = 5.21) is measurably more lipophilic than its para isomer (CLogP = 4.98) [1]. The 0.23 log unit difference corresponds to a ~1.7-fold higher octanol/water partition ratio, suggesting superior passive membrane permeability. This aligns with the general observation that ortho-substitution reduces molecular planarity, slightly increasing hydrophobic surface area.

lipophilicity drug-likeness physicochemical property

FeCl₃-Catalyzed Aryl-Selenylation of Alkenes: Ortho-Chloro Diselenide Enables Single-Step Formation of Complex 2-Selanyl Anilines

In a FeCl₃-catalyzed three-component coupling of tertiary amines, arynes, and diaryl diselenides, bis(2-chlorophenyl) diselenide delivers 2-selanyl aniline derivatives in 78% isolated yield, compared to 65% for diphenyl diselenide and 72% for bis(4-chlorophenyl) diselenide [1]. The enhanced yield is attributed to the ortho-chlorine atom stabilizing the electrophilic selenium intermediate through intramolecular Se···Cl electrostatic interactions, a feature absent in the para isomer.

selenylation three-component coupling heterocyclic synthesis

Optimal Application Scenarios for Bis(2-chlorophenyl) Diselenide Based on Verified Differentiation Evidence


GPx-Mimetic Toolbox: Dose-Response Calibration with Attenuated Baseline Activity

In mechanistic studies of selenium-based antioxidant enzymes, bis(2-chlorophenyl) diselenide uniquely provides a GPx-mimetic with 30% lower specific activity than the para-chloro analog [1]. This enables researchers to establish a concentration gradient covering a wider dynamic range without reaching cytotoxic pro-oxidant thresholds, facilitating accurate EC₅₀ determinations in co-treatment paradigms with H₂O₂ or organic hydroperoxides.

Radical-Trap-Mediated Photoinitiated Selenation for Complex Molecule Synthesis

With a cyclohexyl radical capture rate 50% higher than diphenyl diselenide and 29% higher than bis(4-chlorophenyl) diselenide, bis(2-chlorophenyl) diselenide is the optimal stoichiometric radical trap in photochemical transformations requiring rapid quenching of carbon-centered radicals before competing recombination occurs [2]. This property is especially valuable in flow photochemistry setups where residence time is limited.

FeCl₃-Catalyzed Aryne Three-Component Coupling for 2-Selanyl Aniline Libraries

Medicinal chemistry groups synthesizing 2-selanyl aniline libraries for kinase inhibitor or GPx-mimetic screening will achieve the highest reported yields (78%) using bis(2-chlorophenyl) diselenide as the selenium source, outperforming both the parent diphenyl and para-chloro diselenides [3]. This yield advantage translates directly to reduced cost per compound in library production.

δ-ALAD Selectivity Profiling: Lower Toxicity Control Compound

In toxicological assessments of organoselenium compounds, bis(2-chlorophenyl) diselenide's weaker docking affinity for δ-ALAD (ΔG = -5.9 kcal/mol) makes it a suitable negative control for verifying that observed δ-ALAD inhibition is structure-dependent rather than a class-wide effect of diaryl diselenides [4]. This application is particularly relevant in regulatory toxicity screening of selenium-based drug candidates.

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